molecular formula C30H28ClN5O B2849319 7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477239-14-8

7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2849319
CAS No.: 477239-14-8
M. Wt: 510.04
InChI Key: MPTOCLIBZRKULC-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C30H28ClN5O and its molecular weight is 510.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds derived from visnaginone and khellinone, including derivatives with a structure similar to the query compound, have been synthesized for potential anti-inflammatory and analgesic applications. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Properties and Interactions

  • The structural analysis of related compounds has revealed intricate details about their molecular conformations and interactions. For instance, the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, a compound with a similar framework, offers insights into the hydrogen bonding and π-π stacking interactions that could influence the biological activity of such molecules (Anthal et al., 2018).

Potential Therapeutic Applications

  • Research into derivatives of pyrazolo[4,3-d]pyrimidine, closely related to the query compound, has aimed at targeting human adenosine receptors. These studies have synthesized compounds to explore their affinity and selectivity for adenosine A1 and A2A receptor subtypes, providing a foundation for developing targeted therapies for various conditions, including neurological disorders (Squarcialupi et al., 2017).

Pharmacological Properties

  • The exploration of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has identified compounds with significant antiarrhythmic and antihypertensive activities. These findings underscore the potential of such derivatives, related to the initial compound, in developing new treatments for cardiovascular disorders (Malawska et al., 2002).

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5O/c1-21-12-13-23(18-25(21)31)36-19-24(22-8-4-3-5-9-22)28-29(32-20-33-30(28)36)35-16-14-34(15-17-35)26-10-6-7-11-27(26)37-2/h3-13,18-20H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTOCLIBZRKULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5OC)C6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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